6-Aminonaphthalene-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114646-82-1 |
|---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
6-aminonaphthalene-2-thiol |
InChI |
InChI=1S/C10H9NS/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H,11H2 |
InChI Key |
RMSBBNHNSZBDOJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)S)C=C1N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S)C=C1N |
Synonyms |
2-Naphthalenethiol,6-amino-(9CI) |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 6 Aminonaphthalene 2 Thiol
Nucleophilic Reactivity of the Thiol (-SH) Group
The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻). This high nucleophilicity drives its participation in a variety of addition and substitution reactions. researchgate.net Its reactivity can be harnessed for "click" chemistry applications, which are characterized by high efficiency, mild reaction conditions, and high selectivity. researchgate.net
Thiol-Epoxy "Click" Reaction Pathways
The base-catalyzed reaction between a thiol and an epoxide is a classic example of click chemistry, yielding a β-hydroxythio-ether linkage. magtech.com.cn This reaction is known for its speed, efficiency, and regioselectivity. The process is typically initiated by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. magtech.com.cn This thiolate then attacks the less sterically hindered carbon of the epoxide ring in a ring-opening step. Subsequent protonation of the resulting alkoxide, often by another thiol molecule, regenerates the catalyst and yields the final product. upc.edu
The general mechanism for a base-catalyzed thiol-epoxy reaction is as follows:
Initiation : A base (B:) deprotonates the thiol (R-SH) to form a highly reactive thiolate anion (R-S⁻).
Propagation : The thiolate anion performs a nucleophilic attack on a carbon of the epoxide ring, leading to the formation of an alkoxide anion intermediate.
Proton Transfer : The alkoxide anion is a strong base and abstracts a proton from another thiol molecule, yielding the β-hydroxythio-ether product and regenerating the thiolate anion, which continues the catalytic cycle. upc.edu
The rate and efficiency of the thiol-epoxy reaction are influenced by several factors, which are summarized in the table below. Thiols bearing electron-donating groups, like the amino group in 6-aminonaphthalene-2-thiol, are generally more active. magtech.com.cn
| Factor | Influence on Reactivity | Examples |
|---|---|---|
| Base Catalyst | Stronger bases generally lead to faster reactions. Both organic (e.g., tertiary amines, phosphines) and inorganic (e.g., lithium hydroxide) bases are effective. magtech.com.cnupc.edu | 1-methylimidazole (1MI), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Triethylamine |
| Substituent Groups | Electron-donating groups on the thiol increase its nucleophilicity, accelerating the reaction. Electron-withdrawing groups on the epoxide make it more electrophilic and thus more reactive. magtech.com.cn | Thiol: -NH₂ (activating) Epoxy: -NO₂ (activating) |
| Solvent | Polar aprotic solvents can stabilize charged intermediates and accelerate the reaction. Reactions in bulk often have higher yields than in solution. magtech.com.cn | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |
Addition Reactions with Unsaturated Electrophilic Systems
The thiol group of this compound readily participates in conjugate addition reactions, most notably the thia-Michael addition, with a wide range of α,β-unsaturated electrophiles. acsgcipr.org This reaction is highly atom-efficient and is a cornerstone of bioconjugation and materials science. acsgcipr.orgresearchgate.net Maleimides are particularly common reaction partners due to their high reactivity and selectivity towards thiols. iris-biotech.dethno.org
The reaction between a thiol and a maleimide (B117702) proceeds rapidly at neutral or near-neutral pH to form a stable thioether bond. iris-biotech.de The high selectivity for the thiol group over the amino group under these conditions is a key feature, allowing for chemoselective modification. researchgate.net The mechanism can be initiated by either a base or a nucleophile. mdpi.com
Base-Catalyzed Mechanism : A base deprotonates the thiol to a thiolate, which then attacks the β-carbon of the unsaturated system. mdpi.com
Nucleophile-Initiated Mechanism : A nucleophilic initiator (e.g., a tertiary amine or phosphine) attacks the Michael acceptor, forming a zwitterionic intermediate. This intermediate then deprotonates the thiol, generating the thiolate which propagates the reaction. mdpi.com
| Initiation Type | Description | Key Intermediates |
|---|---|---|
| Base-Catalyzed | An external base deprotonates the thiol. The resulting thiolate is the key nucleophile. This is common in high pH solutions. | Thiolate anion (RS⁻) |
| Nucleophile-Initiated | A nucleophilic catalyst (e.g., tertiary amine, phosphine) activates the Michael acceptor, which then deprotonates the thiol. | Zwitterionic adduct, Thiolate anion |
Reactivity with Acyl Nitroso Compounds and Related Species
The reactivity of thiols with nitroso compounds is complex and depends on the nature of the nitroso species and the reaction conditions. While thiols may show limited reactivity with some acyl nitroso compounds, their corresponding thiolates are significantly more reactive. nih.gov
Studies on acyloxy nitroso compounds show two competing pathways in the presence of thiols:
Direct Reaction : Under conditions that favor the thiolate form, a direct reaction with the nitroso group can occur, leading to the formation of oximes and disulfides without the release of nitroxyl (B88944) (HNO). nih.gov
Hydrolysis : The acyloxy nitroso compound can hydrolyze to release HNO. The addition of thiols can significantly increase the rate of decomposition and hydrolysis. nih.gov
The reaction of nitrosoarenes with thiols can yield a "semimercaptal" intermediate, which can then proceed through various pathways to form products such as thioethers. nih.gov The interaction between activated aromatic amines and thiols is not always a simple detoxification pathway; in some cases, the resulting S-conjugates can be more toxic than the parent compounds. nih.gov
Reactivity of the Amino (-NH2) Group in Naphthalene (B1677914) Systems
The amino group on the naphthalene ring is a versatile functional handle that participates in several important organic transformations. Its reactivity is characteristic of aromatic amines, although influenced by the fused ring system.
A cornerstone reaction demonstrating the reactivity of the amino group on a naphthalene scaffold is the Bucherer reaction . This reversible transformation converts a naphthol to a naphthylamine (or vice versa) in the presence of an aqueous sulfite (B76179) or bisulfite solution. wikipedia.orgorganicreactions.org The reaction is of significant industrial importance for the synthesis of dye intermediates. organicreactions.org The mechanism involves the addition of bisulfite to the naphthalene ring, followed by nucleophilic attack by an amine (or ammonia) and subsequent elimination of water and bisulfite. wikipedia.org The reversibility of this reaction highlights the ability of the amino group to act as both a reactant and a leaving group under specific conditions. wikipedia.org
Like other primary aromatic amines, the amino group of aminonaphthalene derivatives can undergo diazotization . This reaction involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. maxapress.com Naphthalene diazonium salts are highly valuable synthetic intermediates that can be converted into a wide variety of functional groups (e.g., -OH, -CN, -X, -H) via Sandmeyer-type reactions. The diazotization of aminonaphthalenesulfonic acids is a well-studied process, though it is known to be highly exothermic and requires careful thermal management. maxapress.com
Furthermore, the amino group activates the naphthalene ring towards electrophilic substitution and can participate in oxidative coupling reactions . For instance, N,N-dialkyl aminonaphthalenes can be coupled with phenols and naphthols using a Cr-salen catalyst with air as the oxidant. nih.gov Mechanistic studies suggest the reaction is initiated by the oxidation of the more easily oxidized aminonaphthalene partner. nih.gov
Interplay and Synergistic Effects of Thiol and Amino Functionalities in Reaction Control
The presence of both a thiol and an amino group on the same naphthalene scaffold in this compound allows for unique reactivity and synthetic strategies based on their interplay. While direct studies on this specific isomer are limited, the principles of functional group compatibility, chemoselectivity, and electronic influence are well-established.
The primary interplay is electronic. The amino group is a strong electron-donating group that activates the aromatic ring system towards electrophilic attack. This activation can also influence the properties of the thiol group. By increasing the electron density on the naphthalene ring, the acidity of the thiol (pKa) may be altered compared to an unsubstituted naphthalenethiol, which in turn affects the concentration of the highly nucleophilic thiolate anion at a given pH.
A key synergistic effect is the potential for chemoselectivity . The thiol and amino groups have different nucleophilicities and pKa values. The thiol group is significantly more acidic (and its conjugate base, the thiolate, more nucleophilic) than the amino group. This difference allows for selective reactions under controlled conditions. For example, the thiol-maleimide Michael addition proceeds efficiently at neutral pH, where the amino group is largely protonated or simply not nucleophilic enough to compete effectively. researchgate.netiris-biotech.de This allows the thiol to be selectively modified while leaving the amino group available for subsequent transformations, such as acylation, alkylation, or diazotization. This orthogonal reactivity is a powerful tool for the construction of complex molecules and bifunctional linkers. iris-biotech.de
In related systems like ortho-aminothiophenols, the proximity of the two groups allows for direct intramolecular cyclization to form benzothiazoles. rsc.org While this compound does not have the ortho relationship required for this specific direct cyclization, derivatives of this compound could be designed to undergo intramolecular reactions, using the two functional groups as anchor points for building larger heterocyclic systems. researchgate.netnih.gov
Mechanistic Investigations of Thiol-Mediated Transformations
The mechanisms of thiol-mediated reactions are diverse, ranging from nucleophilic additions to radical pathways. Understanding these mechanisms is crucial for controlling reaction outcomes.
The mechanism for the thiol-epoxy addition initiated by tertiary amines has been modeled kinetically. upc.edursc.org The process begins with the formation of a thiolate anion after a proton exchange with a zwitterionic intermediate, which is formed from the amine and the epoxy ring. The resulting thiolate is the active propagating species that attacks the epoxide. The reaction is often autocatalytic, as the β-hydroxyl group formed in the product can act as a proton donor to facilitate further ring-opening. upc.edu
For the thia-Michael addition , the mechanism is highly dependent on the initiator and solvent. researchgate.netmdpi.com Computational and experimental studies have elucidated the distinct pathways:
Base-Initiated : An acid-base reaction forms the thiolate anion, which adds to the Michael acceptor. mdpi.com
Nucleophile-Initiated : The catalyst (e.g., a phosphine (B1218219) or tertiary amine) adds to the Michael acceptor first, creating a more electrophilic species that is then attacked by the thiol. researchgate.net
More recently, novel thiol-mediated radical transformations have been developed. For example, visible-light-activated ion-pair charge-transfer complexes can be formed between an in situ-generated iminium ion and a thiophenolate. cam.ac.uk This complex facilitates a single-electron transfer to generate a nucleophilic α-amino radical, which can then participate in multicomponent coupling reactions. This highlights a distinct reductive activation mode for generating valuable radical intermediates under mild conditions, mediated by a simple thiol. cam.ac.uk
| Transformation | Key Mechanistic Feature | Initiator/Catalyst | Reference |
|---|---|---|---|
| Thiol-Epoxy Addition | Nucleophilic ring-opening of epoxide by a thiolate anion. Often autocatalytic. | Bases (e.g., tertiary amines) | upc.edu |
| Thia-Michael Addition | Conjugate 1,4-addition of a thiol to an electron-deficient alkene/alkyne. | Bases or Nucleophiles (amines, phosphines) | mdpi.com |
| Thiol-Ene Reaction | Radical-based addition of a thiyl radical across a double bond. | Photoinitiators, Thermal initiators | nih.gov |
| Reductive α-Amino Radical Generation | Visible-light-activated single-electron transfer from a thiophenolate within an ion-pair complex. | Thiophenol, Visible Light | cam.ac.uk |
Protonation and Deprotonation Event Timing
In the neutral pathway , the thiol group of this compound acts as a nucleophile in its protonated form. The initial step involves the nucleophilic attack of the neutral thiol on an electrophile. This is then followed by a deprotonation step to yield the final product. researchgate.net Conversely, the anionic pathway involves the initial deprotonation of the thiol group to form a thiolate anion (S-). This thiolate is a significantly more potent nucleophile than the neutral thiol and subsequently attacks the electrophile. researchgate.net The prevailing pathway is dependent on several factors, including the reaction conditions (such as pH) and the nature of the electrophile. masterorganicchemistry.com
The protonation state of the amino group also plays a crucial role. The amino group can be protonated to form an ammonium (B1175870) salt, which alters the electronic properties of the entire molecule. The site of protonation in aminonaphthalene derivatives can vary between the amino group and the aromatic ring, and this can be influenced by the solvent environment. rsc.org In the gas phase, protonation of the aromatic ring can be favored, while in solution, the amino group is typically the primary site of protonation. rsc.org The protonation state of the amino group will, in turn, affect the acidity of the thiol group and its nucleophilicity.
The timing of these protonation and deprotonation events can be summarized as follows:
| Pathway | Initial Step | Subsequent Step | Key Reactive Species |
| Neutral Pathway | Nucleophilic attack by neutral -SH group | Deprotonation of the resulting intermediate | Neutral this compound |
| Anionic Pathway | Deprotonation of the -SH group | Nucleophilic attack by the thiolate (-S⁻) group | 6-Aminonaphthalene-2-thiolate anion |
This table illustrates the two potential sequences of protonation/deprotonation in reactions involving the thiol group of this compound.
The choice between these pathways is a classic example of how the sequence of fundamental steps like proton transfer can dramatically alter the course and rate of a chemical reaction. stackexchange.com
Role of Hyperconjugation in Intermediate Stabilization
Hyperconjugation plays a significant role in stabilizing the intermediates formed during reactions of this compound. This electronic interaction involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled non-bonding or anti-bonding orbital. In the context of reactions involving the thiol group, negative hyperconjugation is particularly important for the stability of carbanionic intermediates that can form upon nucleophilic attack. acs.org
The key hyperconjugative interaction can be represented as:
2p(Cα⁻) → σ(Cβ-S)*
The stabilizing effect of hyperconjugation can be compared for different heteroatoms that might be present in analogous intermediates. The ability of a C-X bond's antibonding orbital to accept electron density through hyperconjugation is a key factor in determining the stability of the intermediate. acs.org
| Interaction | Description | Effect on Intermediate |
| Negative Hyperconjugation | Delocalization of the carbanionic lone pair into the adjacent σ*(C-S) orbital. | Increased stability, lower energy. |
| Resonance | Delocalization of the carbanionic lone pair into the aromatic naphthalene ring. | Increased stability, charge distribution over the ring system. |
This table outlines the key electronic stabilization mechanisms for carbanionic intermediates formed in reactions of this compound.
Synthesis and Characterization of Derivatives and Analogues of 6 Aminonaphthalene 2 Thiol
Formation of Novel Heterocyclic Systems Incorporating Aminonaphthalenethiol Moieties
The dual functionality of 6-aminonaphthalene-2-thiol serves as a powerful tool for the synthesis of fused heterocyclic systems. The amino and thiol groups can participate in various cyclization reactions, leading to the formation of unique polycyclic aromatic compounds.
Phenothiazines are an important class of heterocyclic compounds with a wide range of applications. The synthesis of phenothiazine (B1677639) derivatives often involves the cyclization of diarylamines with sulfur or the reaction of aminothiols with appropriately substituted aromatic rings. While the direct synthesis of phenothiazines from this compound is not extensively documented, the synthesis of related benzo[c]phenothiazine derivatives from isomeric aminonaphthalenethiols provides a strong precedent. For instance, the reaction of 2-aminonaphthalene-1-thiol has been shown to yield 8-nitro-6H-benzo[c]phenothiazine. nih.gov This transformation typically involves the condensation of the aminonaphthalenethiol with a nitrophenol derivative, followed by an intramolecular cyclization.
A plausible synthetic route to a phenothiazine derivative from this compound could involve a similar strategy, such as the reaction with a substituted 2-halonitrobenzene. The initial step would be the formation of a thioether linkage, followed by an intramolecular nucleophilic aromatic substitution, where the amino group displaces the halide to form the central thiazine (B8601807) ring. The reaction conditions for such transformations often require a base and sometimes a metal catalyst to facilitate the cyclization. organic-chemistry.org
Table 1: Potential Reaction for the Synthesis of a Benzo[a]phenothiazine Derivative
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | 2-Chloro-1-nitrobenzene | A Benzo[a]phenothiazine derivative | Nucleophilic Aromatic Substitution and Cyclization |
The synthesis of pyrazole (B372694) derivatives commonly proceeds through the condensation of a 1,3-dicarbonyl compound or a functional equivalent with a hydrazine (B178648) derivative. nih.gov While direct synthesis from this compound is not explicitly reported, its functional groups can be utilized to generate suitable intermediates for pyrazole formation.
One potential strategy involves the reaction of the thiol group with an α-haloketone to form a β-ketosulfide. This intermediate can then be reacted with a hydrazine to undergo cyclization and form a pyrazole ring. The amino group on the naphthalene (B1677914) core could be either protected during this sequence or could potentially participate in subsequent functionalization of the resulting pyrazole derivative.
Another approach could involve the conversion of the amino group into a hydrazine moiety. The resulting naphthalenylhydrazine could then be reacted with a variety of 1,3-dielectrophiles to construct the pyrazole ring. The thiol group could be protected and deprotected as needed throughout the synthesis. The synthesis of aminopyrazole thioether derivatives through a metal-free cascade reaction of phenylhydrazine, aryl thiol, and aminocrotononitrile highlights the feasibility of incorporating both amino and thiol functionalities into a pyrazole structure. libretexts.org
Table 2: Potential Strategies for Pyrazole Synthesis from this compound
| Strategy | Key Intermediate | Second Reagent | Resulting Heterocycle |
| Thiol Functionalization | β-Ketosulfide from this compound | Hydrazine | Naphthyl-substituted Pyrazole |
| Amino Group Conversion | 6-Thiol-naphthalen-2-ylhydrazine | 1,3-Dicarbonyl compound | Naphthyl-substituted Pyrazole |
The reaction of aminonaphthyl thiols with hexachlorocyclodiphosph(V)azanes has been demonstrated to yield novel cyclodiphosph(V)azane derivatives. Specifically, the interaction of 2-aminonaphthyl-1-thiol with various 1,3-diaryl-2,4-dichloro-2,4-dithio/dioxo-cyclodiphosph(V)azanes results in the formation of new spirocyclic compounds. ijpsjournal.commdpi.comwikipedia.org In these reactions, both the amino and the thiol groups of the aminonaphthyl thiol participate in the substitution of the chlorine atoms on the phosphorus centers of the cyclodiphosph(V)azane ring.
This methodology can be extended to this compound to synthesize a new series of isomeric cyclodiphosph(V)azane derivatives. The reaction would proceed in a similar manner, with the amino and thiol groups attacking the phosphorus atoms to form a stable, fused heterocyclic system. The resulting compounds would possess a unique three-dimensional structure with potential for further functionalization at the aryl groups attached to the nitrogen atoms of the cyclodiphosph(V)azane ring.
Table 3: Synthesis of Cyclodiphosph(V)azane Derivatives from Aminonaphthyl Thiols
| Aminonaphthyl Thiol Isomer | Diphosphazane Reagent | Product Type | Reference |
| 2-Aminonaphthyl-1-thiol | 1,3-Diaryl-2,4-dichloro-2,4-dithio-cyclodiphosph(V)azane | Spirocyclic cyclodiphosph(V)azane | ijpsjournal.com |
| 2-Aminonaphthyl-1-thiol | 1,3-Diaryl-2,4-dichloro-2,4-dioxo-cyclodiphosph(V)azane | Spirocyclic cyclodiphosph(V)azane | ijpsjournal.com |
| This compound (proposed) | 1,3-Diaryl-2,4-dichloro-2,4-dithio/dioxo-cyclodiphosph(V)azane | Isomeric Spirocyclic cyclodiphosph(V)azane | - |
The bifunctional nature of this compound allows for the exploration of various other annulation reactions to construct a diverse range of fused heterocyclic systems. The amino and thiol groups can react with a variety of bifunctional electrophiles to form five-, six-, or seven-membered heterocyclic rings fused to the naphthalene core.
For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a fused carbamate (B1207046) or thiocarbamate ring. Similarly, reaction with α,β-unsaturated ketones or esters could proceed via a Michael addition of the thiol group, followed by an intramolecular cyclization involving the amino group to form a fused dihydropyridine (B1217469) or related heterocyclic system. The use of multicomponent reactions could also provide a powerful tool for the one-pot synthesis of complex heterocyclic scaffolds from this compound. libretexts.org
Functional Modifications and Substituent Effects on Reactivity and Properties
The reactivity and properties of this compound and its derivatives can be finely tuned through functional modifications of the amino and thiol groups, as well as by introducing substituents on the naphthalene ring.
The amino group can be acylated, alkylated, or converted to a diazonium salt, which can then be transformed into a wide range of other functional groups. The thiol group can be alkylated to form thioethers or oxidized to disulfides, sulfinic acids, or sulfonic acids. minia.edu.eg These modifications not only alter the electronic properties of the molecule but also provide handles for further synthetic transformations.
The introduction of substituents on the naphthalene ring can have a profound effect on the reactivity of the amino and thiol groups. Electron-donating groups, such as methoxy (B1213986) or alkyl groups, would be expected to increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and potentially increasing the nucleophilicity of the amino and thiol groups. hrpatelpharmacy.co.inlibretexts.org Conversely, electron-withdrawing groups, such as nitro or cyano groups, would decrease the electron density, deactivating the ring towards electrophilic substitution but potentially increasing the acidity of the thiol proton. libretexts.orgresearchgate.net These substituent effects can be harnessed to control the regioselectivity of reactions and to modulate the physical properties of the resulting compounds, such as their absorption and emission spectra.
Isomeric Aminonaphthalenethiols and Their Comparative Reactivity Profiles
The positional isomerism of the amino and thiol groups on the naphthalene ring plays a crucial role in determining the reactivity and the types of products formed in chemical reactions. A comparison between this compound and its isomers, such as 1-amino-2-naphthalenethiol (B8790053) and 2-amino-1-naphthalenethiol, reveals significant differences in their expected reactivity.
The relative positions of the amino and thiol groups influence their electronic interaction with each other and with the naphthalene ring system. In 1-amino-2-naphthalenethiol and 2-amino-1-naphthalenethiol, the amino and thiol groups are on adjacent carbon atoms, allowing for strong intramolecular hydrogen bonding and potentially facilitating cyclization reactions that form five-membered rings. In contrast, the amino and thiol groups in this compound are further apart, which may favor intermolecular reactions or the formation of larger fused rings.
The steric environment around the functional groups also differs among the isomers. The peri-hydrogens in the case of a substituent at the 1- or 8-position of the naphthalene ring can influence the approach of reagents. The reactivity of the naphthalene ring itself towards electrophilic substitution is also affected by the positions of the amino and thiol groups, which act as activating and directing groups. For instance, the preferred sites of electrophilic attack on this compound would be different from those on its isomers, leading to different substitution patterns. researchgate.net A theoretical study on the reactivity of isomers with carbon-oxygen and carbon-nitrogen bonds has shown that stability and reactivity are closely related to the electronic structure. A similar detailed computational analysis of isomeric aminonaphthalenethiols could provide valuable insights into their comparative reactivity.
Spectroscopic and Structural Elucidation of 6 Aminonaphthalene 2 Thiol and Its Derivatives
Advanced Spectroscopic Techniques for Structural Characterization
The structural confirmation of 6-Aminonaphthalene-2-thiol and its derivatives is accomplished through the combined use of several spectroscopic methods. Each technique provides unique and complementary information, allowing for a comprehensive characterization of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the naphthalene (B1677914) ring would appear in the downfield region, typically between 6.0 and 8.0 ppm, with their splitting patterns revealing their substitution arrangement. vidhyayanaejournal.org The protons of the amine (-NH₂) and thiol (-SH) groups would appear as broader singlets, with chemical shifts that can vary depending on the solvent and concentration. In a related series of 2-(n-alkylamino)-3-R-naphthalene-1,4-diones, the aromatic protons were observed in a similar downfield region. nih.gov
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected for the naphthalene core carbons. The carbons bonded to the electron-donating amino and thiol groups would show shifts influenced by these substituents. In studies of phenothiazine (B1677639) derivatives synthesized from 3-aminonaphthalene-2-thiol, aromatic carbon signals appeared over a wide range from approximately 120.0 to 144.1 ppm. vidhyayanaejournal.org
Below is a table of expected chemical shifts for this compound based on data from analogous compounds. vidhyayanaejournal.orgnih.gov
| Nucleus | Expected Chemical Shift (δ, ppm) | Description |
| ¹H | ~3.4 - 4.0 | Singlet, Thiol proton (S-H) |
| ¹H | ~4.0 - 5.0 | Broad singlet, Amine protons (-NH₂) |
| ¹H | ~6.8 - 8.0 | Complex multiplets, Aromatic protons (Ar-H) |
| ¹³C | ~110 - 145 | Aromatic carbons |
| ¹³C | Not Available | Carbon bearing Thiol group (C-S) |
| ¹³C | Not Available | Carbon bearing Amino group (C-N) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub For this compound, the key characteristic absorption bands are associated with the N-H, S-H, and aromatic C-H bonds.
The spectrum would be expected to show:
N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the amino group.
S-H stretching: A weak absorption band around 2550 cm⁻¹, characteristic of the thiol group. researchgate.net
Aromatic C-H stretching: Signals typically appearing just above 3000 cm⁻¹. pressbooks.pub
C=C stretching: Absorptions in the 1400-1600 cm⁻¹ range, indicative of the aromatic naphthalene ring. pressbooks.pub
Spectroscopic data for a phenothiazine derivative of 3-aminonaphthalene-2-thiol confirms the presence of these key functional groups. vidhyayanaejournal.org
| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3500 | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | ~3050 - 3100 | Aromatic Ring |
| S-H Stretch | ~2550 | Thiol (-SH) |
| C=C Stretch | 1400 - 1600 | Aromatic Ring |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₉NS), the exact molecular weight is approximately 175.25 g/mol . Mass spectral analysis would show a molecular ion peak [M]⁺ at this m/z value. In related compounds like 6-aminonaphthalene-2-sulfonic acid, the top peak observed corresponded to its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
| Ion | Expected m/z | Description |
| [M]⁺ | ~175.05 | Molecular Ion |
| [M+H]⁺ | ~176.05 | Protonated Molecular Ion (in ESI or CI) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly the π → π* and n → π* transitions of chromophores. upi.eduuu.nl The naphthalene ring system is a strong chromophore. The presence of the amino (-NH₂) and thiol (-SH) groups as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. This technique is sensitive to the electronic environment and can be used to study how different substituents affect the molecule's electronic structure. For instance, ketones and aldehydes containing a C=O group typically show an absorbance maximum for the n→π* transition in the 270-300 nm range. masterorganicchemistry.com While this compound lacks a carbonyl, the lone pairs on nitrogen and sulfur allow for similar n→π* transitions, which would likely appear alongside the stronger π→π* transitions of the aromatic system.
| Electronic Transition | Expected Absorption Region (λmax) |
| π → π | 250 - 350 nm |
| n → π | > 300 nm |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated. dergipark.org.tr
For this compound, a single-crystal X-ray analysis would definitively confirm the substitution pattern on the naphthalene ring. Furthermore, it would provide invaluable insight into the intermolecular interactions that govern the crystal packing. It is expected that the amino and thiol groups would participate in hydrogen bonding, creating a network structure in the solid state. The analysis of related naphthalene derivatives by X-ray crystallography has been crucial in confirming their molecular structures and understanding their solid-state conformations. dergipark.org.tracs.org
Computational Chemistry and Theoretical Investigations of 6 Aminonaphthalene 2 Thiol
Density Functional Theory (DFT) Studies on Molecular and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to determine the molecular and electronic structures of chemical compounds. und.edu This method allows for the calculation of the optimized geometric parameters—bond lengths, bond angles, and dihedral angles—by finding the lowest energy conformation of the molecule. For 6-Aminonaphthalene-2-thiol, DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311+G(d,p), can predict its three-dimensional structure with high accuracy. chemrevlett.comchemrevlett.com
These calculations reveal the planarity of the naphthalene (B1677914) core and the orientation of the amino (-NH₂) and thiol (-SH) substituents. The electronic structure is also elucidated, providing information on the distribution of electron density across the molecule. DFT is instrumental in calculating various electronic properties, including dipole moment, polarizability, and total energy, which are fundamental to understanding the molecule's behavior in different chemical environments. researchgate.net
Table 1: Predicted Geometric Parameters for this compound using DFT
| Parameter | Predicted Value (Illustrative) | Description |
| C-S Bond Length | ~1.77 Å | The length of the covalent bond between a carbon atom of the naphthalene ring and the sulfur atom of the thiol group. |
| S-H Bond Length | ~1.34 Å | The length of the covalent bond between the sulfur and hydrogen atoms of the thiol group. |
| C-N Bond Length | ~1.40 Å | The length of the covalent bond between a carbon atom of the naphthalene ring and the nitrogen atom of the amino group. |
| N-H Bond Length | ~1.01 Å | The average length of the covalent bonds between the nitrogen and hydrogen atoms of the amino group. |
| C-C-S Bond Angle | ~120° | The angle formed by two adjacent carbon atoms in the ring and the sulfur atom. |
| C-S-H Bond Angle | ~96° | The angle formed by the carbon, sulfur, and hydrogen atoms of the thiol group. |
| C-C-N Bond Angle | ~121° | The angle formed by two adjacent carbon atoms in the ring and the nitrogen atom. |
Note: These are typical values and can vary slightly based on the specific computational method and basis set used.
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is an indispensable tool for exploring the intricate details of chemical reaction mechanisms. chemrevlett.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated energy barriers. rsc.org This information is vital for understanding reaction kinetics and predicting the most favorable reaction pathways.
For this compound, computational studies can elucidate mechanisms for various reactions, such as:
Electrophilic Aromatic Substitution: DFT calculations can predict the regioselectivity of reactions on the naphthalene ring by modeling the stability of the intermediate carbocations (sigma complexes) formed during the attack of an electrophile.
Nucleophilic Reactions of the Thiol Group: The reactivity of the thiol group in reactions like S-alkylation or oxidation to disulfides can be modeled. nih.gov Computational methods can determine the activation energy for the deprotonation of the thiol to form the more nucleophilic thiolate anion and model its subsequent reaction. researchgate.net
Reactions of the Amino Group: The mechanisms of reactions involving the amino group, such as acylation or diazotization, can be investigated to understand the energetics and structural changes throughout the process.
These models provide a step-by-step view of bond-breaking and bond-forming events, offering insights that are often difficult to obtain through experimental means alone. rsc.org
Analysis of Frontier Molecular Orbitals and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of theoretical chemistry used to explain and predict chemical reactivity. acs.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals govern how a molecule interacts with other species.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the lone pairs of the sulfur and nitrogen atoms. These regions are therefore the most susceptible to attack by electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The LUMO is typically distributed across the aromatic system and is the site where nucleophiles would attack.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify reactivity. chemrevlett.comresearchgate.net
Table 2: Key Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating a higher propensity for reaction. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of the molecule's ability to act as an electrophile. |
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds. acs.org
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. libretexts.org They are created by calculating the electrostatic potential energy on the electron density surface of the molecule. wuxiapptec.com MEP maps use a color spectrum to indicate different regions of charge: red typically signifies areas of high electron density (negative electrostatic potential), while blue indicates areas of low electron density (positive electrostatic potential). Green and yellow represent intermediate potential. youtube.com
For this compound, an MEP map would reveal:
Negative Potential (Red/Yellow): These regions are expected around the nitrogen and sulfur atoms due to the presence of lone pairs of electrons. These sites are nucleophilic and are prone to interacting with electrophiles or participating in hydrogen bonding as acceptors. researchgate.net
Positive Potential (Blue): This region is most prominent around the acidic hydrogen atom of the thiol group (-SH) and the hydrogens of the amino group (-NH₂). These sites are electrophilic and represent the most likely points for deprotonation or hydrogen bond donation. wuxiapptec.com
By visualizing the charge distribution, MEP maps provide immediate insight into the molecule's polarity and identify the reactive sites for both electrophilic and nucleophilic attack, complementing the predictions from FMO analysis. rsc.org
Future Research Directions and Outlook
Innovation in Green Synthetic Methodologies for Aminonaphthalenethiols
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and energy efficiency. For aminonaphthalenethiols, future research will likely focus on developing environmentally benign synthetic protocols that move away from traditional, often harsh, manufacturing methods.
Key areas for innovation include:
One-Pot, Multicomponent Reactions: The development of one-pot syntheses, where multiple chemical transformations occur in a single reaction vessel, is a highly desirable green approach. Such strategies for aminonaphthalenethiols would streamline processes, reduce the need for intermediate purification steps, and minimize solvent waste. Research into novel catalytic systems that can facilitate these complex transformations is crucial.
Use of Recyclable and Heterogeneous Catalysts: Future methodologies will likely employ solid, recyclable catalysts to replace homogeneous catalysts that are often difficult to separate from the reaction mixture. Materials like sulfonic acid-functionalized carbons or ion-exchange resins could offer sustainable alternatives for the synthesis of aminonaphthalenethiol derivatives. bohrium.comresearchgate.net These catalysts are noted for their ease of handling, reusability, and ability to promote reactions under milder, often solvent-free, conditions. derpharmachemica.com
Solvent-Free and Alternative Solvent Systems: A significant goal is to eliminate the reliance on volatile and toxic organic solvents. Research into solvent-free reaction conditions, such as grindstone chemistry or mechanochemistry, presents an energy-efficient and environmentally friendly pathway. ijcmas.com Additionally, the use of greener solvents like water, supercritical fluids, or ionic liquids will be explored to reduce the environmental footprint of aminonaphthalenethiol synthesis.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. mdpi.com Applying this technology to the synthesis of aminonaphthalenethiols could provide a rapid and efficient alternative to conventional heating methods.
Expansion of Applications in Advanced Materials and Nanotechnology
The thiol and amine functionalities of 6-aminonaphthalene-2-thiol make it an excellent candidate for the development of advanced materials and for applications in nanotechnology. The thiol group can form strong bonds with metal surfaces, while the amino group provides a site for polymerization or further functionalization.
Future applications are envisioned in:
Polymer Science: The amino group can act as a monomer in the synthesis of novel polymers. researchgate.net Research could focus on creating polymers with high thermal stability, specific optical properties, or conductivity, derived from the rigid naphthalene (B1677914) core. These polymers could find use in electronics, aerospace, or as specialty coatings. The thiol group can also be used in thiol-ene click chemistry for polymer modification or in creating self-healing polymer networks.
Nanoparticle Functionalization: The thiol group's affinity for gold, silver, and other noble metal surfaces makes this compound an ideal ligand for functionalizing nanoparticles. nih.gov This can be used to prevent aggregation, introduce new functionalities (via the amino group), and tailor the nanoparticles for specific applications in catalysis, sensing, and biomedical imaging.
Corrosion Inhibitors: The ability of thiol and amine groups to adsorb onto metal surfaces suggests that aminonaphthalenethiols could be effective corrosion inhibitors. Future studies could explore their efficacy in protecting various metals and alloys in aggressive environments.
Optoelectronic Materials: The naphthalene ring is a well-known chromophore. By modifying the amino and thiol groups, it may be possible to tune the photophysical properties of this compound derivatives for use in organic light-emitting diodes (OLEDs), sensors, or as components in solar cells.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is revolutionizing the way new molecules are designed and optimized. For this compound, this integrated approach will accelerate the discovery of new derivatives with tailored properties.
Key strategies include:
Density Functional Theory (DFT) Studies: DFT is a powerful computational method for predicting the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govmdpi.com Future research will use DFT to understand the reactivity of the thiol and amino groups, predict the outcomes of proposed synthetic routes, and design new derivatives with specific electronic or optical properties. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: In the context of developing biologically active compounds, QSAR models can establish a mathematical relationship between the chemical structure of aminonaphthalenethiol derivatives and their biological activity. unifap.br This allows for the virtual screening of large libraries of potential compounds to identify the most promising candidates for synthesis and testing.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules or material surfaces. mdpi.com This can be used to predict how a this compound derivative might bind to a protein target or how it would arrange itself on a nanoparticle surface. enamine.net This computational foresight allows for a more rational, hypothesis-driven approach to experimental work, saving time and resources. nih.gov
Exploration of Novel Biological Targets and Therapeutic Modalities
While the biological profile of this compound itself is not extensively studied, its scaffold represents a starting point for drug discovery programs targeting novel biological pathways. The future in this area lies in moving beyond traditional drug targets and exploring new therapeutic modalities. nih.govascpt.org
Future research directions may involve:
Fragment-Based Drug Discovery: The aminonaphthalenethiol core can be used as a chemical fragment in screening campaigns against a wide range of biological targets. Its rigid structure and functional handles make it an attractive starting point for developing more complex and potent inhibitors.
Targeting Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions, which have been traditionally difficult to target with small molecules. The naphthalene scaffold can serve as a platform for designing molecules that can disrupt these interactions.
Development of Covalent Inhibitors: The reactivity of the thiol group can be exploited to design covalent inhibitors that form a permanent bond with a specific cysteine residue in a target protein. This approach can lead to highly potent and selective drugs.
Novel Therapeutic Modalities: The landscape of medicine is expanding to include new types of therapies like antibody-drug conjugates (ADCs) and targeted protein degraders. researchgate.netvantage-research.netsynexagroup.com The this compound scaffold could potentially be incorporated as a linker or payload component in ADCs or as a building block in the design of novel small molecule degraders. nih.gov The rational design of derivatives will be crucial for optimizing their properties for these advanced applications. researchgate.netnih.gov
Q & A
Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies under varying pH (3–10) and temperatures (4–40°C). Monitor degradation via HPLC-UV and characterize byproducts with LC-MS. Use Arrhenius plots to extrapolate shelf-life. Buffered solutions (e.g., phosphate buffer pH 7.4) are recommended for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
